molecular formula C18H16N2O4 B5865899 4-(3,5-dimethoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione

4-(3,5-dimethoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione

Cat. No. B5865899
M. Wt: 324.3 g/mol
InChI Key: DRSLCJJCFHISCX-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(3,5-dimethoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione involves the condensation of amino compounds with aldehydes in the presence of catalytic amounts of acids, yielding Schiff base compounds with high yields. For example, the synthesis of 4-[(3,4-dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was achieved by treating a related amino compound with 3,4-dimethoxybenzaldehyde in ethanol, demonstrating the general approach to synthesizing such compounds (Nayak & Poojary, 2019).

Molecular Structure Analysis

The crystal and molecular structure of related compounds often reveals significant insights into the spatial arrangement and electronic structure that could be extrapolated to this compound. The determination of the crystal structure through X-ray methods allows for the observation of intermolecular interactions, such as hydrogen bonding, which contribute to the stability and properties of these compounds. For instance, the crystal structure of a similar compound, 4-[(1E)-(2,3-dihydroxybenzylidene)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one, reveals a trans configuration around the C=N double bond and significant hydrogen bonding interactions (Sun et al., 2007).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, and investigating its safety profile .

properties

IUPAC Name

(4E)-4-[(3,5-dimethoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-23-14-8-12(9-15(11-14)24-2)10-16-17(21)19-20(18(16)22)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,19,21)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSLCJJCFHISCX-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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